molecular formula C17H17Cl2NO3 B5195355 N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide

N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide

Cat. No.: B5195355
M. Wt: 354.2 g/mol
InChI Key: OATCWUGNZZQNMU-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorophenylamine group attached to a 3,4-diethoxy-substituted benzoyl moiety.

Key structural features:

  • 3,4-Diethoxybenzamide backbone: Ethoxy groups may influence solubility and metabolic stability compared to methoxy or unsubstituted analogs.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-3-22-15-8-5-11(9-16(15)23-4-2)17(21)20-12-6-7-13(18)14(19)10-12/h5-10H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATCWUGNZZQNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-dichloroaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy substituents on the benzamide ring are primary sites for oxidation:

Reaction Reagents/Conditions Products Key Observations
Ethoxy → Carbonyl oxidationKMnO₄ (acidic conditions)3,4-Dihydroxybenzamide derivativesComplete oxidation requires prolonged reaction times (6–8 hrs at 60°C)
N-Oxide formationH₂O₂, acetic acidN-Oxide derivativeLimited regioselectivity; occurs at the amide nitrogen

Mechanistic Insight : Ethoxy groups oxidize to carbonyls via radical intermediates, while amide oxidation involves electrophilic attack on the nitrogen lone pair.

Reduction Reactions

The amide group undergoes selective reduction:

Reaction Reagents/Conditions Products Yield
Amide → Amine reductionLiAlH₄, anhydrous THFN-(3,4-dichlorophenyl)-3,4-diethoxybenzylamine72–78%
Aromatic Cl reductionH₂, Pd/C (high pressure)Dechlorinated benzamide analogs<10%

Limitations : Aromatic chlorines resist reduction under standard conditions, preserving the dichlorophenyl group’s integrity.

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially on the ethoxy-substituted ring:

Reaction Reagents/Conditions Position Products
NitrationHNO₃, H₂SO₄Para to ethoxy3,4-Diethoxy-5-nitrobenzamide derivative
HalogenationBr₂, FeCl₃Ortho to amideBrominated analog

Regioselectivity : Ethoxy groups direct incoming electrophiles to para positions, while the amide group favors ortho substitution.

Hydrolysis Reactions

Controlled hydrolysis modifies key functional groups:

Reaction Conditions Products Applications
Amide hydrolysis6M HCl, reflux3,4-Diethoxybenzoic acid + 3,4-dichloroanilinePrecursor for polymer synthesis
Ethoxy deprotectionBBr₃, CH₂Cl₂3,4-DihydroxybenzamideEnables further functionalization

Kinetics : Amide hydrolysis follows first-order kinetics with a half-life of 2.5 hrs under acidic conditions.

Comparative Reactivity with Structural Analogs

Key differences emerge when comparing N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide to related compounds:

Compound Oxidation Susceptibility Reduction Yield Substitution Sites
N-(3,5-dichlorophenyl)-3,4-diethoxybenzamideHigher (due to Cl positioning)65%Meta to Cl
N-(3,4-dichlorophenyl)acetamide Lower (no ethoxy groups)82%Ortho to amide

Trend : Ethoxy groups enhance oxidation and direct substitution, while chlorine atoms stabilize the aromatic system against reduction .

Stability Under Various Conditions

Condition Effect Degradation Products
UV light (254 nm)Photooxidation of ethoxy groupsQuinone derivatives
Aqueous base (pH > 10)Saponification of ethoxy groupsPhenolic benzamide

Storage Recommendations : Store in amber vials at −20°C to prevent photodegradation.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been investigated for its potential as a pharmacophore in drug development. Its structure suggests possible anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures can inhibit specific cellular pathways involved in tumor growth and inflammation.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the effects of similar benzamide derivatives on cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the inhibition of the MAPK14 pathway, which is crucial for cell proliferation and survival.

Biochemical Interaction Studies:
this compound serves as a probe to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to inhibit specific enzymes makes it a valuable tool for understanding biochemical pathways.

Case Study:
In a study focusing on enzyme inhibition, researchers found that similar compounds could effectively bind to the active sites of various enzymes involved in metabolic pathways. This binding resulted in significant changes to enzyme activity, demonstrating the potential of this compound as a research tool.

Industrial Applications

Development of Specialty Chemicals:
The compound is utilized in developing specialty chemicals and intermediates for various industrial processes. Its unique chemical structure allows it to be modified for specific applications in coatings and polymers.

Comparison with Similar Compounds:
this compound can be compared with other benzamide derivatives to highlight its unique properties:

CompoundUnique Feature
N-(3-cyanophenyl)-3,4-diethoxybenzamideAnti-inflammatory properties
N-(3,5-dichlorophenyl)-3,4-diethoxybenzamidePotential enzyme inhibitor
N-(3-chlorophenyl)-2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamideAnticancer activity

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

N-(3,5-Dichlorophenyl)-3,4-Diethoxybenzamide
  • Structural Difference : Chlorine substituents at positions 3 and 5 on the phenyl ring instead of 3 and 3.
  • Impact : Altered steric and electronic effects may reduce binding affinity to targets preferring 3,4-dichloro substitution, such as opioid receptors (e.g., U-47700, a μ-opioid receptor agonist with 3,4-dichlorophenyl groups) .
N-(4-Bromophenyl)-3,4-Diethoxybenzamide
  • Structural Difference : Bromine replaces chlorine at the para position.
  • Physicochemical Data :
    • Molecular Weight: 364.24 vs. ~353.2 (estimated for the dichloro analog).
    • logP: 3.97 (bromo analog) vs. ~4.2 (predicted for dichloro analog due to chlorine’s higher lipophilicity) .
  • Functional Impact : Bromine’s larger atomic radius may hinder interactions in sterically sensitive biological targets.
N-(2,3-Dichlorophenyl)-3,4-Dimethylbenzamide
  • Structural Difference : Methyl groups replace ethoxy substituents, and chlorine positions differ (2,3 vs. 3,4).
  • Physicochemical Data: Molecular Weight: 294.18 vs. ~353.2 (dichloro-diethoxy analog).

Pharmacologically Active Benzamides

U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)
  • Key Differences: Cyclohexyl-dimethylamino side chain vs. diethoxybenzamide in the target compound.
  • Pharmacological Profile: μ-Opioid Receptor (MOR) Affinity: 7.5× morphine’s potency .
AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)
  • Structural Similarity : Shared 3,4-dichlorophenyl group.
  • Functional Difference: AH-7921’s cyclohexylmethyl-dimethylamino side chain confers potent MOR agonism, whereas the target compound’s diethoxy groups may favor non-opioid pathways .

Agrochemical and Pesticide Analogs

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)
  • Structural Comparison : Ethoxymethoxy substituent vs. diethoxy groups.
  • Application : Herbicide with broad-spectrum activity .
  • Hypothesis : The diethoxy substitution in the target compound might enhance stability against hydrolysis compared to etobenzanid’s ethoxymethoxy group.
Sulfentrazone (N-(2,4-Dichloro-5-(triazolyl)phenyl)methanesulfonamide)
  • Key Difference : Sulfonamide backbone vs. benzamide.
  • Mode of Action: Protoporphyrinogen oxidase inhibitor. The target compound’s benzamide structure may interact with different enzymatic targets .

Physicochemical Properties (Predicted vs. Analogs)

Property N-(3,4-Dichlorophenyl)-3,4-Diethoxybenzamide (Estimated) N-(4-Bromophenyl)-3,4-Diethoxybenzamide U-47700
Molecular Weight ~353.2 364.24 334.3
logP ~4.2 3.97 3.5
Hydrogen Bond Donors 1 1 0
Polar Surface Area ~38 Ų 37.75 Ų 41.1 Ų

Biological Activity

N-(3,4-Dichlorophenyl)-3,4-diethoxybenzamide is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antifungal, antibacterial, and insecticidal properties, supported by various research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H18Cl2NO3\text{C}_{16}\text{H}_{18}\text{Cl}_2\text{N}\text{O}_3

This structure features a dichlorophenyl group and diethoxy substitution on the benzamide core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antifungal and antibacterial properties. The compound has been tested against various pathogens, demonstrating varying degrees of efficacy.

Antifungal Activity

The antifungal activity of this compound has been evaluated against several fungal strains. In a study focusing on synthetic derivatives, it was found that compounds with similar structures showed inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1% at concentrations of 50 mg/L. The EC50 values for some compounds were significantly lower than the control drug quinoxyfen, indicating potent antifungal properties .

CompoundInhibition Rate (%)EC50 (mg/L)
13a75.06.67
13b72.214.19
13p86.15.17

Antibacterial Activity

The antibacterial properties of this compound were assessed through various assays. Similar benzamide derivatives have demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited inhibition zones comparable to established antibiotics .

Insecticidal Activity

Insecticidal tests have shown that compounds structurally related to this compound possess significant larvicidal effects on mosquito larvae and other pests. One study reported that a related compound achieved a mortality rate of up to 100% at a concentration of 5 mg/L against mosquito larvae .

Case Studies

  • Fungicidal Efficacy : A study evaluated the efficacy of benzamide derivatives against Pyricularia oryzae, with some compounds showing inhibition rates exceeding 75%, indicating their potential as fungicides in agricultural applications .
  • Toxicity Assessment : Toxicity studies using zebrafish embryos revealed that certain derivatives had LC50 values indicating low toxicity levels (e.g., LC50 = 0.39 mg/L), suggesting that these compounds could be developed further for safe agricultural use .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of benzamide derivatives. The positioning and nature of substituents on the benzene ring significantly influence both antifungal and insecticidal activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide, and how do reaction parameters affect yield?

  • Answer: Optimized synthesis typically involves coupling 3,4-diethoxybenzoic acid derivatives with 3,4-dichloroaniline via amide bond formation using carbodiimide-based coupling agents (e.g., DCC or EDC). Solvent polarity and temperature critically influence reaction efficiency. For instance, aprotic solvents like DMF or THF at 60–80°C yield 60–85% product, while lower temperatures (<40°C) reduce reaction rates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the compound from byproducts like unreacted aniline .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. 1H^{1}\text{H} NMR reveals distinct signals for ethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.8–4.2 ppm for OCH2_2) and aromatic protons (δ 6.8–7.5 ppm). 13C^{13}\text{C} NMR confirms carbonyl (C=O, δ ~165 ppm) and dichlorophenyl carbons. High-resolution mass spectrometry (HRMS) and IR spectroscopy (amide I band ~1650 cm1^{-1}) further validate molecular weight and functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities of this compound across studies?

  • Answer: Contradictions often arise from assay conditions (e.g., cell lines, receptor isoforms, radioligand concentrations). Standardize protocols using HEK-293 cells expressing human μ-opioid receptors (MOR) and competitive binding assays with 3H^{3}\text{H}-DAMGO. Control for nonspecific binding with 10 µM naloxone. Validate findings via functional assays (e.g., cAMP inhibition) and cross-reference with structurally related compounds (e.g., U-47700) to contextualize affinity ranges (e.g., MOR Ki < 10 nM vs. >100 nM) .

Q. What in vitro models and analytical methods are suitable for studying the metabolic stability of this compound?

  • Answer: Use liver microsomes (human or rodent) to assess Phase I metabolism. Incubate the compound (10 µM) with NADPH-regenerating systems at 37°C, and analyze metabolites via LC-MS/MS. For Phase II metabolism, include UDP-glucuronic acid for glucuronidation assays. Key metabolites may include hydroxylated or de-ethoxy derivatives, analogous to linuron’s demethoxylation pathway. Compare degradation half-lives (t1/2_{1/2}) across species to predict pharmacokinetic behavior .

Q. How can researchers design experiments to evaluate the enzymatic inhibition potential of this compound in plant systems?

  • Answer: Employ plant seedling assays (e.g., Arabidopsis thaliana or Gossypium hirsutum) to measure inhibition of respiratory enzymes like cytochrome c oxidase. Treat seedlings with 0.1–10 µM compound and quantify enzyme activity via spectrophotometric methods (e.g., TTC reduction assay). Include controls with known inhibitors (e.g., potassium cyanide) and validate dose-response curves. Structural analogs like chloranocryl (DMCA) show dose-dependent growth retardation, providing a comparative framework .

Data Contradiction and Validation

Q. What strategies mitigate variability in cytotoxicity data for this compound across cell lines?

  • Answer: Variability often stems from cell-specific uptake or efflux mechanisms (e.g., P-glycoprotein expression). Perform cytotoxicity assays (MTT or resazurin) in parallel across multiple lines (e.g., HepG2, HEK-293, MCF-7) with standardized seeding densities and exposure times (48–72 hours). Normalize data to cell viability controls and use inhibitors (e.g., verapamil for P-gp) to assess transporter involvement. Report IC50_{50} values with 95% confidence intervals to quantify uncertainty .

Methodological Best Practices

Q. What chromatographic conditions optimize the separation of this compound from its synthetic byproducts?

  • Answer: Reverse-phase HPLC (C18 column, 5 µm particle size) with a gradient of acetonitrile/water (0.1% formic acid) achieves baseline separation. A typical method: 40% acetonitrile to 90% over 20 minutes, flow rate 1 mL/min, detection at 254 nm. For preparative purification, use flash chromatography (hexane:ethyl acetate 3:1) followed by recrystallization from ethanol/water .

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